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Introduction
Vistusertib (AZD2014) is a potent and orally bioavailable small molecule inhibitor that targets

the mammalian target of rapamycin (mTOR) kinase.[1] As a dual inhibitor, Vistusertib uniquely

blocks the activity of both mTOR complex 1 (mTORC1) and mTORC2, offering a more

comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier

generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit

mTORC1.[2][3] Dysregulation of the mTOR pathway is a frequent event in a multitude of

human cancers, making it a critical target for therapeutic intervention.[1] This technical guide

provides an in-depth overview of Vistusertib, including its mechanism of action, preclinical and

clinical data, and key experimental protocols.

Chemical Properties
Vistusertib is a synthetic compound with the following chemical properties:
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Property Value

Chemical Formula C₂₅H₃₀N₆O₃

Molecular Weight 462.54 g/mol [4]

CAS Number 1009298-59-2[4]

IUPAC Name

3-[2,4-bis[(3S)-3-methylmorpholin-4-

yl]pyrido[2,3-d]pyrimidin-7-yl]-N-

methylbenzamide[5]

Solubility Soluble in DMSO to 50 mM

Mechanism of Action: Dual Inhibition of mTORC1
and mTORC2
Vistusertib functions as an ATP-competitive inhibitor of the mTOR kinase domain.[4] This

direct inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and

mTORC2, leading to a cascade of anti-proliferative and pro-apoptotic effects.

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism,

and survival. It is composed of two distinct multiprotein complexes, mTORC1 and mTORC2.

mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to

control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of

mTORC1 include S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

mTORC2 is involved in the regulation of cell survival, metabolism, and cytoskeletal

organization. A primary substrate of mTORC2 is the serine/threonine kinase AKT at serine

473 (S473), a phosphorylation event that is crucial for its full activation.

First-generation mTOR inhibitors, such as rapamycin, are allosteric inhibitors that primarily

target mTORC1. A significant limitation of these agents is the activation of a negative feedback

loop. Inhibition of mTORC1/S6K signaling can lead to the upregulation of receptor tyrosine

kinases (RTKs) like IGF-1R, resulting in the activation of PI3K and subsequently, mTORC2-

mediated phosphorylation and activation of AKT. This feedback loop can attenuate the anti-

tumor efficacy of mTORC1 inhibitors.
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Vistusertib overcomes this limitation by inhibiting both mTORC1 and mTORC2.[3] This dual

inhibition not only suppresses protein synthesis and other mTORC1-mediated processes but

also prevents the compensatory activation of AKT, leading to a more profound and sustained

inhibition of the entire mTOR signaling cascade.[3]
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Vistusertib's dual inhibition of mTORC1 and mTORC2.
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Preclinical Data
Vistusertib has demonstrated significant anti-tumor activity in a wide range of preclinical

models, both in vitro and in vivo.

In Vitro Activity
Vistusertib exhibits potent inhibitory activity against mTOR kinase and downstream signaling

components in various cancer cell lines.

Target Assay Type IC₅₀ Cell Line Reference

mTOR Cell-free 2.8 nM - [2][6]

p-AKT (S473) Cell-based 80 nM -

pS6 (S235/236) Cell-based 200 nM -

mTORC2 (p-AKT

S473)
Cell-based 80 nM MDA-MB-468 [2]

mTORC1 (pS6

S235/236)
Cell-based 200 nM MDA-MB-468 [2]

PI3Kα Cell-free 3,766 nM - [4]

In Vivo Activity
In vivo studies using xenograft models have shown that Vistusertib leads to dose-dependent

tumor growth inhibition. This anti-tumor activity is associated with the modulation of both

mTORC1 and mTORC2 substrates in tumor tissues.[2][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b1684010?utm_src=pdf-body
https://www.benchchem.com/product/b1684010?utm_src=pdf-body
https://www.selleckchem.com/products/azd2014.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4512239/
https://www.selleckchem.com/products/azd2014.html
https://www.selleckchem.com/products/azd2014.html
https://www.medchemexpress.com/AZD2014.html
https://www.benchchem.com/product/b1684010?utm_src=pdf-body
https://www.selleckchem.com/products/azd2014.html
https://www.medchemexpress.com/AZD2014.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Cancer Type Dosing Outcome Reference

SCID Mice

Human primary

ER+ breast

cancer explant

20 mg/kg, p.o.
Tumor growth

inhibition
[2][6]

SCID Mice MCF7 xenograft
3.75, 7.5, and 15

mg/kg

Dose-dependent

modulation of p-

AKT and p-S6

[4]

A2780cis

xenograft-

bearing mice

Ovarian Cancer -

Significant

reduction in

tumor volumes

with combination

therapy (p=0.03)

[7]

Pharmacokinetic studies in mice have demonstrated that Vistusertib is orally bioavailable.[4]

Following oral administration of doses between 7.5 and 15 mg/kg, a dose-dependent increase

in Cmax and AUC was observed.[4]

Dose (mg/kg) Cmax (µM) AUC (µM·h)

7.5 - 15 1 - 16 220 - 5,042

Clinical Data
Vistusertib has been evaluated in several clinical trials, both as a monotherapy and in

combination with other anti-cancer agents, across various tumor types.

Combination Therapy in Ovarian and Non-Small Cell
Lung Cancer
In a phase I trial, Vistusertib in combination with paclitaxel showed promising activity in

patients with high-grade serous ovarian cancer (HGSOC) and squamous non-small cell lung

cancer (SqNSCLC).[8][9]
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Cancer
Type

Number of
Patients

Treatment
Response
Rate

Median
Progressio
n-Free
Survival

Reference

HGSOC 25
Vistusertib +

Paclitaxel
52% 5.8 months [8][9]

SqNSCLC 40
Vistusertib +

Paclitaxel
>33%

Nearly 6

months
[8]

Combination Therapy in Endometrial Cancer
The VICTORIA phase 1/2 trial evaluated Vistusertib in combination with anastrozole in

patients with hormone receptor-positive recurrent or metastatic endometrial cancer.[10][11]

Treatment
Arm

Number of
Patients

8-week
Progressio
n-Free Rate

Overall
Response
Rate

Median
Progressio
n-Free
Survival

Reference

Vistusertib +

Anastrozole
49 67.3% 24.5% 5.2 months [10][11]

Anastrozole

alone
24 39.1% 17.4% 1.9 months [10][11]

Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Vistusertib's activity. Below

are generalized protocols for key assays.

Western Blotting for mTOR Pathway Inhibition
This protocol outlines the steps to assess the phosphorylation status of key mTORC1 and

mTORC2 substrates.
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1. Cell Culture & Treatment
- Seed cells

- Treat with Vistusertib (e.g., 500-1000 nM for 24h)

2. Cell Lysis
- Wash with ice-cold PBS

- Lyse cells in RIPA buffer with protease/phosphatase inhibitors

3. Protein Quantification
- BCA or Bradford assay

4. SDS-PAGE
- Load equal protein amounts

- Separate proteins by size

5. Protein Transfer
- Transfer proteins to PVDF or nitrocellulose membrane

6. Blocking
- Incubate membrane in 5% BSA or non-fat milk in TBST

7. Primary Antibody Incubation
- Incubate with primary antibodies (e.g., anti-p-S6, anti-p-AKT) overnight at 4°C

8. Secondary Antibody Incubation
- Wash with TBST

- Incubate with HRP-conjugated secondary antibody

9. Detection
- Wash with TBST

- Add ECL substrate and image

Click to download full resolution via product page

Generalized workflow for Western blot analysis.
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Materials:

Cancer cell lines of interest

Vistusertib (AZD2014)

Cell culture medium and supplements

Phosphate-buffered saline (PBS)

RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

BCA or Bradford protein assay kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20

(TBST))

Primary antibodies (e.g., anti-p-S6K, anti-p-S6, anti-p-AKT S473, and their total protein

counterparts)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells

with varying concentrations of Vistusertib or vehicle control (e.g., DMSO) for the desired

time (e.g., 24 hours).[8]

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing

protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer and separate them on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking

buffer overnight at 4°C with gentle agitation.

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detection: After further washes in TBST, add ECL detection reagents and visualize the

protein bands using a chemiluminescence imaging system. Normalize phosphoprotein levels

to their respective total protein levels.[8]

Cell Viability Assay
This protocol measures the effect of Vistusertib on cell proliferation and viability.
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1. Cell Seeding
- Seed cells in 96-well plates

2. Drug Treatment
- Add serial dilutions of Vistusertib

3. Incubation
- Incubate for a defined period (e.g., 72 hours)

4. Reagent Addition
- Add viability reagent (e.g., CellTiter-Glo, MTT)

5. Signal Measurement
- Measure luminescence or absorbance

6. Data Analysis
- Calculate IC50 values

Click to download full resolution via product page

Generalized workflow for a cell viability assay.

Materials:

Cancer cell lines

Vistusertib (AZD2014)

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar)

Plate reader capable of measuring luminescence or absorbance
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Procedure:

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to

attach overnight.

Drug Treatment: Treat the cells with a serial dilution of Vistusertib. Include vehicle-treated

wells as a negative control.

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell

culture conditions.

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's

instructions.

Signal Measurement: Measure the luminescence or absorbance using a plate reader.

Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as a

dose-response curve to determine the IC₅₀ value.

Immunohistochemistry (IHC) for In Vivo Target
Modulation
This protocol is for assessing the levels of mTOR pathway proteins in tumor tissue from

xenograft models.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Blocking solution (e.g., hydrogen peroxide, protein block)

Primary antibodies (e.g., anti-p-S6, anti-p-AKT)

HRP-conjugated secondary antibody

DAB substrate kit
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Hematoxylin counterstain

Procedure:

Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and

rehydrate through a graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen

retrieval solution and heating.

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-

specific protein binding with a protein blocking solution.

Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal

dilution overnight at 4°C.

Secondary Antibody Incubation: After washing, apply the HRP-conjugated secondary

antibody and incubate.

Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of the

antigen.

Counterstaining, Dehydration, and Mounting: Counterstain the sections with hematoxylin,

dehydrate through graded ethanol and xylene, and mount with a coverslip.

Analysis: The staining intensity and percentage of positive cells can be scored to assess

target modulation.

Conclusion
Vistusertib (AZD2014) is a promising therapeutic agent that effectively targets both mTORC1

and mTORC2. Its ability to overcome the resistance mechanisms associated with first-

generation mTOR inhibitors makes it a valuable candidate for further investigation in various

cancer types. The preclinical and clinical data summarized in this guide highlight its potential,

particularly in combination with other anti-cancer therapies. The provided experimental

protocols offer a framework for researchers to further explore the activity and mechanism of

action of this dual mTOR inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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